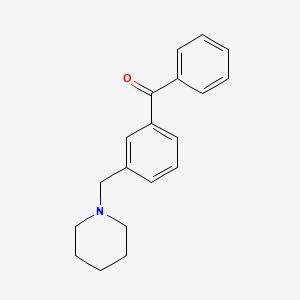

3-(Piperidinomethyl)benzophenone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

phenyl-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-19(17-9-3-1-4-10-17)18-11-7-8-16(14-18)15-20-12-5-2-6-13-20/h1,3-4,7-11,14H,2,5-6,12-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSZPHGBCMWTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643121 | |

| Record name | Phenyl{3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-54-6 | |

| Record name | Phenyl{3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Piperidinomethyl Benzophenone and Its Analogues

Strategic Approaches to Benzophenone (B1666685) Core Formation

The diarylmethanone (benzophenone) skeleton is the central structural feature. Its synthesis can be accomplished through several reliable methods, with Friedel-Crafts acylation and modern cross-coupling reactions being the most prominent.

The Friedel-Crafts acylation is a classic and widely used method for synthesizing aromatic ketones, including benzophenone and its derivatives. nih.govmasterorganicchemistry.com The fundamental reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. pearson.comrsc.org For the synthesis of a precursor to 3-(Piperidinomethyl)benzophenone, such as 3-methylbenzophenone, the reaction typically involves the acylation of toluene with benzoyl chloride, catalyzed by aluminum chloride (AlCl₃). prepchem.com

The mechanism proceeds via the formation of an electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com While effective, the traditional use of stoichiometric amounts of AlCl₃ can lead to harsh reaction conditions and the generation of significant waste. researchgate.net

Optimization strategies have focused on improving the efficiency and environmental footprint of the reaction. This includes the use of alternative catalysts and solvent systems. For instance, ionic liquids (ILs) have been employed as dual catalyst-solvents, with systems like BmimCl–FeCl₃ showing high catalytic activity. researchgate.net Other Lewis acids such as FeCl₃, ZnCl₂, BF₃, and TiCl₄, as well as strong Brønsted acids, have also been utilized. rsc.orgresearchgate.net Triflic acid (CF₃SO₃H) has been shown to be a highly effective catalyst, enabling the acylation of arenes with amides, which are typically unreactive substrates, to produce benzophenones in excellent yields. nih.gov

| Catalyst | Acylating Agent | Aromatic Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Anhydrous AlCl₃ | Benzoyl Chloride | Toluene | Reflux | 93% (methyl benzophenone) | prepchem.com |

| BmimCl–FeCl₃ (IL) | Benzoyl Chloride | Benzene (B151609) | FeCl₃ molar fraction 0.6 | ~65% | researchgate.net |

| CF₃SO₃H | N-(4-nitrophenyl)benzamide | Benzene | 50 °C, 3 hr | 93% | nih.gov |

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds and offer an alternative to classical methods for constructing the diarylmethanone core. The Suzuki-Miyaura coupling, which pairs an aryl boronic acid with an aryl halide, is a powerful tool for creating biaryl systems. harvard.edumdpi.com To form a benzophenone, this can be envisioned as a two-step process involving the initial coupling to form a biaryl compound, followed by oxidation of a benzylic position, or through carbonylative coupling strategies.

More directly, reactions like the Heck reaction, which couples an unsaturated halide with an alkene, can be adapted for the synthesis of complex molecular scaffolds. wikipedia.orgmdpi.com While less direct for simple benzophenones, these methods are invaluable for constructing highly functionalized analogues. For instance, a Heck reaction could be used to couple an aryl halide with a styrene derivative, with subsequent oxidation of the newly formed double bond to a ketone.

Recent advancements have also explored the Suzuki-Miyaura coupling of diarylmethyl esters with aryl boronic acids to synthesize triarylmethanes, demonstrating the versatility of palladium catalysis in coupling complex aryl structures. nih.govacs.org These methodologies provide milder reaction conditions and greater functional group tolerance compared to traditional Friedel-Crafts reactions.

| Reaction Type | Aryl Source 1 | Aryl Source 2 | Catalyst | Key Features | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Aryl/Vinyl Halide | Pd(0) complex | Forms biaryls, styrenes; stereo- and regiospecific. | harvard.edu |

| Heck Reaction | Unsaturated Halide | Alkene | Pd Catalyst and Base | Forms substituted alkenes; high chemoselectivity. | wikipedia.orgmdpi.com |

| Stille Coupling | Benzylic Halide | Organostannane | Pd(OAc)₂/PPh₃ | Forms diarylmethane derivatives. | researchgate.net |

Introduction and Functionalization of the Piperidinomethyl Moiety

Once the substituted benzophenone core is established, the next crucial step is the introduction of the (piperidin-1-yl)methyl group at the meta-position. This can be achieved primarily through the Mannich reaction or by a nucleophilic substitution pathway.

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.combeilstein-journals.org In the context of synthesizing benzophenone analogues, this reaction can be used to directly install an aminomethyl group. nih.gov

For the synthesis of this compound, a benzophenone derivative possessing an activatable hydrogen at the meta-position would react with formaldehyde and piperidine (B6355638). The reaction proceeds through the formation of an Eschenmoser-type salt or an iminium ion from formaldehyde and piperidine, which then acts as the electrophile and is attacked by the nucleophilic carbon atom of the benzophenone ring. nih.gov This method offers an atom-economical route to directly form the target C-N and C-C bonds in a single step.

A more common and controllable strategy for introducing the piperidinomethyl group involves a two-step process starting from a suitable precursor. This pathway relies on the principles of nucleophilic substitution, where a good leaving group is displaced by a nucleophile. gacariyalur.ac.in

The synthesis typically begins with a precursor such as 3-(bromomethyl)benzophenone. prepchem.com In this key step, the bromine atom, being a good leaving group, is displaced by the secondary amine, piperidine. The lone pair of electrons on the nitrogen atom of piperidine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion to form the desired this compound. This SₙAr-type reaction is generally efficient and provides a high yield of the target compound. nih.gov The reaction conditions can be optimized by adjusting the solvent and temperature to ensure complete reaction and minimize side products.

Synthesis of Key Precursors and Synthetic Intermediates

The success of the synthetic routes described above hinges on the availability of key precursors and intermediates. For the nucleophilic substitution pathway, 3-methylbenzophenone and 3-(bromomethyl)benzophenone are critical intermediates.

The synthesis of 3-methylbenzophenone is readily achieved via the Friedel-Crafts acylation of toluene with benzoyl chloride using a Lewis acid catalyst like AlCl₃. prepchem.combiosynth.com This reaction provides the benzophenone core with a methyl group at the desired meta-position.

The subsequent step is the conversion of the methyl group into a bromomethyl group. This is typically accomplished through a free-radical bromination reaction. A common and effective reagent for this transformation is N-bromosuccinimide (NBS), with a radical initiator such as benzoyl peroxide. prepchem.com The reaction involves refluxing 3-methylbenzophenone with NBS and the initiator in a suitable solvent like carbon tetrachloride, which selectively brominates the benzylic position to yield 3-(bromomethyl)benzophenone. prepchem.com This intermediate is then directly used in the nucleophilic substitution reaction with piperidine as described previously.

Controlled Synthesis of Substituted this compound Derivatives

The controlled synthesis of substituted this compound derivatives hinges on the precise introduction of substituents onto the benzophenone framework and the subsequent regioselective installation of the piperidinomethyl moiety.

Achieving regioselectivity in the synthesis of this compound is paramount to ensure the desired isomeric purity. The primary challenge lies in directing the substitution to the meta-position of the benzoyl group.

One of the most common methods for constructing the benzophenone core is the Friedel-Crafts acylation . acs.orgbeilstein-journals.orgresearchgate.net The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring being acylated. To favor the formation of a 3-substituted benzophenone, one can start with a benzene derivative bearing a meta-directing group. For instance, the acylation of a benzene ring with a substituent that directs incoming electrophiles to the meta position can be employed. However, this can introduce an additional functional group that may require subsequent removal or modification.

An alternative and more direct strategy involves the use of a substituted benzoyl chloride. For example, the Friedel-Crafts acylation of benzene with 3-methylbenzoyl chloride would yield 3-methylbenzophenone. This intermediate can then be subjected to benzylic bromination followed by nucleophilic substitution with piperidine to afford the desired this compound. Isomer control in this multi-step synthesis is critical. During the Friedel-Crafts acylation step, the choice of Lewis acid catalyst and reaction conditions can influence the formation of other isomers, although with a simple substrate like benzene, the primary product is expected.

Another key reaction for introducing the piperidinomethyl group is the Mannich reaction . oarjbp.comnih.govru.nlnih.gov This three-component condensation involves an active hydrogen compound (in this case, potentially a benzophenone derivative), formaldehyde, and a secondary amine (piperidine). The regioselectivity of the Mannich reaction on a benzophenone core can be challenging to control. For substrates like 4-hydroxyacetophenone, the reaction can yield a mixture of 3- and 5-aminomethylated derivatives. nih.gov Direct Mannich reaction on unsubstituted benzophenone is not a common strategy for achieving specific 3-substitution due to the lack of a sufficiently acidic proton at the desired position and the potential for reaction at other sites.

A more reliable approach to ensure the 3-substitution pattern is to start with a pre-functionalized benzophenone. For instance, the synthesis of 3-bromobenzophenone provides a key intermediate. The bromine atom can then be displaced by piperidine through a nucleophilic aromatic substitution or, more efficiently, via a palladium-catalyzed amination reaction. capes.gov.brcmu.edu The use of specific palladium catalysts and ligands has been shown to be highly effective for the amination of aryl halides, including those with ketone functionalities. cmu.edu

The generation of a diverse library of this compound analogues is crucial for structure-activity relationship (SAR) studies. This can be achieved by introducing a variety of substituents on either of the phenyl rings of the benzophenone scaffold or by modifying the piperidine ring itself.

Modification of the Benzophenone Core:

One versatile approach begins with the synthesis of a 3-functionalized benzophenone intermediate that can be readily converted to a range of derivatives. For example, 3-formylbenzophenone can serve as a versatile precursor. Reductive amination of 3-formylbenzophenone with piperidine, using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride, provides a direct route to this compound. researchgate.netchim.itresearchgate.net The aldehyde functionality in 3-formylbenzophenone can also be used in other reactions to introduce diverse chemical moieties prior to the introduction of the piperidine group.

Another strategy involves starting with a substituted benzoyl chloride and a substituted benzene in a Friedel-Crafts acylation reaction. For instance, reacting 3-methoxybenzoyl chloride with toluene would primarily yield 3-methoxy-4'-methylbenzophenone. Subsequent manipulation of the methoxy and methyl groups, followed by the introduction of the piperidinomethyl group, allows for the synthesis of a wide array of analogues.

Modification of the Piperidine Moiety:

Structural diversity can also be achieved by utilizing substituted piperidines in the final synthetic step. A wide variety of commercially available or synthetically accessible piperidine derivatives can be employed in nucleophilic substitution or palladium-catalyzed amination reactions with a suitable 3-substituted benzophenone precursor, such as 3-bromobenzophenone or 3-(bromomethyl)benzophenone. This approach allows for the systematic exploration of the steric and electronic effects of substituents on the piperidine ring on the biological activity of the final compounds.

| Starting Material | Reaction Sequence | Key Intermediate | Final Product Class |

| Toluene | 1. Friedel-Crafts acylation with benzoyl chloride2. Benzylic Bromination3. Nucleophilic substitution with piperidine | 3-Methylbenzophenone | This compound |

| 3-Bromobenzoyl chloride | 1. Friedel-Crafts acylation with benzene2. Palladium-catalyzed amination with piperidine | 3-Bromobenzophenone | This compound |

| 3-Formylbenzoyl chloride | 1. Friedel-Crafts acylation with benzene2. Reductive amination with piperidine | 3-Formylbenzophenone | This compound |

| Benzene | 1. Friedel-Crafts acylation with 3-bromobenzoyl chloride2. Nucleophilic substitution with various substituted piperidines | 3-Bromobenzophenone | Analogues with modified piperidine rings |

Methodological Aspects of Reaction Condition Optimization and Yield Enhancement

The optimization of reaction conditions is a critical aspect of developing efficient and scalable syntheses for this compound and its analogues. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For Friedel-Crafts acylation reactions , the choice and stoichiometry of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) are crucial. Using ionic liquids as both catalyst and solvent has been explored to improve catalytic activity and facilitate catalyst recycling. researchgate.net The reaction temperature also plays a significant role; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts.

In palladium-catalyzed amination reactions , the selection of the palladium precursor and the phosphine ligand is of utmost importance for achieving high yields and good functional group tolerance. cmu.edu Different ligands can have a profound impact on the efficiency of the catalytic cycle, including the rates of oxidative addition and reductive elimination. The choice of base is also a critical parameter to optimize, with common bases including sodium tert-butoxide and potassium carbonate.

For reductive amination , the choice of the reducing agent is key. Mild reducing agents like sodium triacetoxyborohydride are often preferred as they are selective for the iminium ion intermediate and tolerate a wide range of functional groups. The pH of the reaction medium can also influence the rate of both iminium ion formation and reduction, requiring careful control for optimal results.

Yield enhancement can also be achieved through careful purification techniques. Column chromatography is commonly employed to isolate the desired product from reaction mixtures. The choice of the stationary and mobile phases needs to be optimized to achieve good separation from starting materials and byproducts.

| Reaction Type | Key Parameters for Optimization | Potential for Yield Enhancement |

| Friedel-Crafts Acylation | Lewis acid catalyst, solvent, temperature, stoichiometry of reactants | Use of highly active catalysts, optimization of reaction time to minimize byproduct formation |

| Palladium-Catalyzed Amination | Palladium precursor, phosphine ligand, base, solvent, temperature | Selection of optimal ligand-metal combination, careful control of reaction atmosphere (inert) |

| Nucleophilic Substitution | Leaving group, solvent, temperature, presence of a base | Use of a good leaving group (e.g., bromide, iodide), polar aprotic solvents to accelerate the reaction |

| Reductive Amination | Reducing agent, pH, solvent, temperature | Choice of a selective reducing agent, optimization of pH to favor iminium ion formation |

Mechanistic Investigations of Chemical Reactivity and Transformations of 3 Piperidinomethyl Benzophenone

Oxidative and Reductive Transformations of the 3-(Piperidinomethyl)benzophenone Scaffold

The this compound scaffold is susceptible to both oxidative and reductive transformations, targeting either the benzophenone (B1666685) core or the piperidinomethyl substituent.

Oxidative Transformations:

The piperidine (B6355638) ring, being a tertiary amine, is prone to oxidation. Strong oxidizing agents can lead to the formation of various products. For instance, ruthenium tetroxide is known to functionalize tertiary aliphatic amines at their N-α-positions, potentially leading to amides or dioxygenated compounds researchgate.net. In the case of this compound, this could result in the formation of an N-oxide or cleavage of the piperidine ring. The benzophenone core is generally resistant to oxidation under standard conditions.

Reductive Transformations:

The carbonyl group of the benzophenone core is readily reduced. A common laboratory method for the photoreduction of benzophenone involves its exposure to ultraviolet (UV) light in the presence of a hydrogen donor, such as isopropyl alcohol. This process proceeds through the formation of a ketyl radical intermediate, leading to the formation of benzopinacol. rsc.orgbgsu.edu A similar reaction is expected for this compound, yielding the corresponding pinacol derivative.

Catalytic hydrogenation can also be employed to reduce the carbonyl group to a secondary alcohol, forming 3-(piperidinomethyl)benzhydrol. More vigorous reduction conditions could potentially lead to the reduction of the aromatic rings.

| Transformation | Reagent/Condition | Affected Moiety | Primary Product(s) |

| Oxidation | Ruthenium Tetroxide | Piperidine Ring | N-oxide, Ring-cleavage products |

| Photoreduction | UV light, Isopropyl alcohol | Benzophenone Core | Pinacol derivative |

| Catalytic Hydrogenation | H₂, Pd/C | Benzophenone Core | Secondary alcohol (benzhydrol derivative) |

Nucleophilic and Electrophilic Substitution Reactions on the Benzophenone Core and Piperidine Ring

Nucleophilic Substitution:

The aromatic rings of the benzophenone core are generally not susceptible to nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups. nih.govdiva-portal.orgsinica.edu.tw The piperidinomethyl group is an electron-donating group, further deactivating the ring towards nucleophilic attack. However, the piperidine nitrogen itself is a potent nucleophile and can participate in reactions with electrophiles. For example, it can be readily alkylated or acylated. The reaction of piperidine with various substrates in nucleophilic substitution reactions has been studied, highlighting its reactivity. nih.gov

Electrophilic Substitution:

The benzophenone core can undergo electrophilic aromatic substitution. The benzoyl group is a deactivating group and a meta-director. The piperidinomethyl group, being an alkyl substituent, is an activating group and an ortho-, para-director. The substitution pattern on the two rings of this compound will be influenced by the interplay of these electronic effects. Electrophilic attack is more likely to occur on the phenyl ring bearing the piperidinomethyl group, directed to the positions ortho and para to this substituent.

| Reaction Type | Reagent | Likely Site of Reaction | Controlling Factor |

| Nucleophilic Acylation | Acetyl chloride | Piperidine Nitrogen | Nucleophilicity of the amine |

| Electrophilic Nitration | HNO₃, H₂SO₄ | Phenyl ring with piperidinomethyl group (ortho/para) | Activating effect of the alkyl group |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Phenyl ring with piperidinomethyl group (ortho/para) | Activating effect of the alkyl group |

Photochemical Reaction Mechanisms of Benzophenones and their Derivatives

Benzophenone and its derivatives are well-known for their rich photochemistry, which is initiated by the absorption of UV light. bgsu.edu

Upon absorption of UV light (~350 nm), benzophenone undergoes intersystem crossing from the excited singlet state (S₁) to the more stable triplet state (T₁). rsc.org This triplet state has a diradical character and can abstract a hydrogen atom from a suitable donor, such as an alcohol or an alkane, to form a ketyl radical. wikipedia.orgresearcher.life The formation of the benzophenone ketyl radical is a key step in many photochemical reactions. acs.org

The ketyl radical is a radical anion and is responsible for the deep blue or purple color observed in reactions such as the drying of solvents with sodium and benzophenone. wikipedia.orgstackexchange.com These ketyl radicals can undergo several subsequent reactions, including dimerization to form pinacols, or they can act as reducing agents. wikipedia.org In the presence of oxygen, the ketyl radical can react to form other products like sodium benzoate and sodium phenoxide. wikipedia.org

Photoaffinity labeling (PAL) is a powerful technique used to identify and study ligand-protein interactions. nih.govnih.gov Benzophenone is a widely used photoaffinity probe due to its ability to form a reactive triplet diradical upon irradiation with UV light. nih.govwikipedia.orgspringernature.com This excited benzophenone can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent bond between the probe and the target molecule. researchgate.netresearchgate.net

The key advantages of using benzophenone as a photoaffinity label include its chemical stability in the dark and its activation by long-wavelength UV light, which minimizes damage to biological molecules. nih.gov However, the bulkiness of the benzophenone group can sometimes interfere with ligand-target binding. nih.gov this compound, with its reactive benzophenone core, could potentially be developed into a photoaffinity probe.

The Paternò–Büchi reaction is a [2+2] photocycloaddition between an excited carbonyl compound and an alkene in its ground state, leading to the formation of an oxetane (B1205548). slideshare.netwikipedia.orgrsc.org This reaction can proceed through either a singlet or triplet excited state of the carbonyl compound. rsc.orgnih.gov The reaction has found applications in organic synthesis for the construction of the four-membered oxetane ring, which is a structural motif in some biologically active molecules. slideshare.netnih.gov

While direct applications in routine chemical analysis are not widespread, the Paternò–Büchi reaction's principles can be utilized in specific analytical contexts, for example, in the development of photochemical derivatization methods for the analysis of alkenes. The reaction of this compound with an alkene under photochemical conditions would be expected to yield the corresponding oxetane derivative. Recently, the Paternò–Büchi reaction has been extended to aromatic double bonds under visible light irradiation. mdpi.com

Rearrangement Reactions and Carbocation Chemistry in Benzophenone Systems

Rearrangement reactions involving carbocation intermediates are a fundamental aspect of organic chemistry. masterorganicchemistry.com In the context of benzophenone systems, the pinacol rearrangement is a notable example. rsc.org The benzopinacol formed from the photoreduction of benzophenone can undergo an acid-catalyzed rearrangement to form benzopinacolone. rsc.org This reaction involves the protonation of a hydroxyl group, loss of water to form a carbocation, followed by a 1,2-aryl or alkyl shift to a more stable carbocation, and finally deprotonation to yield the ketone.

Another relevant rearrangement is the benzilic acid rearrangement, where 1,2-diketones are converted to α-hydroxy carboxylic acids in the presence of a strong base. careerendeavour.comwiley-vch.deberhamporegirlscollege.ac.in While benzophenone itself is not a 1,2-diketone, this reaction is pertinent to the broader chemistry of related aromatic carbonyl compounds.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 Piperidinomethyl Benzophenone

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in 3-(Piperidinomethyl)benzophenone. The spectra are characterized by absorption bands corresponding to the specific vibrational modes (stretching and bending) of the molecule's constituent bonds.

The FT-IR and Raman spectra of this compound can be interpreted by dissecting the molecule into its primary components: the benzophenone (B1666685) moiety, the piperidine (B6355638) ring, and the methylene (B1212753) linker.

Benzophenone Moiety: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically observed in the region of 1650-1660 cm⁻¹. researchgate.net The aromatic rings give rise to multiple characteristic bands. The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected to produce a series of bands in the 1450-1600 cm⁻¹ range.

Piperidinomethyl Moiety: The piperidine ring and the methylene bridge contribute signals typical of saturated aliphatic systems. The aliphatic C-H stretching vibrations of the CH₂ groups in the piperidine ring and the benzylic position are expected just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine within the piperidine ring typically appears in the 1250-1020 cm⁻¹ region. Various bending (scissoring, wagging, twisting) vibrations for the CH₂ groups will be present in the fingerprint region (below 1500 cm⁻¹).

Theoretical calculations and comparisons with similar molecules, such as 3,3'-bis(trifluoromethyl)benzophenone (B159179) and 3,4-diamino benzophenone, aid in the precise assignment of these vibrational modes. nih.govnih.gov

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Type |

| Aromatic C-H | Stretching | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H | Stretching | 2950-2850 | FT-IR, Raman |

| Carbonyl C=O | Stretching | 1660-1650 | FT-IR |

| Aromatic C=C | Stretching | 1600-1450 | FT-IR, Raman |

| Aliphatic CH₂ | Bending (Scissoring) | 1470-1450 | FT-IR |

| C-N | Stretching | 1250-1020 | FT-IR |

| Aromatic C-H | Bending (Out-of-plane) | 900-675 | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. One-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments work in concert to establish the carbon skeleton and the precise placement of protons.

The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. oregonstate.edu

¹H NMR: The spectrum can be divided into three main regions. The aromatic region (typically δ 7.2-7.8 ppm) would show complex multiplets corresponding to the protons on the two phenyl rings of the benzophenone structure. The benzylic protons of the -CH₂- group connecting the piperidine and the phenyl ring would likely appear as a singlet around δ 3.5 ppm. The protons on the piperidine ring would resonate in the aliphatic region, with the protons alpha to the nitrogen (δ ~2.4-2.8 ppm) appearing downfield from the other ring protons (δ ~1.4-1.7 ppm) due to the deshielding effect of the nitrogen atom. researchgate.netchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon in the highly deshielded region of δ > 190 ppm. oregonstate.edu The aromatic carbons would resonate between δ 125-140 ppm. The benzylic carbon would likely be found around δ 60-65 ppm, while the carbons of the piperidine ring would appear in the aliphatic region (δ ~25-55 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

| Carbonyl (C=O) | - | - | ~196 |

| Aromatic CH | 7.2 - 7.8 | m | 128 - 138 |

| Aromatic C (quaternary) | - | - | 132 - 140 |

| Benzylic CH₂ | ~3.5 | s | ~63 |

| Piperidine CH₂ (α to N) | ~2.4 - 2.8 | m | ~54 |

| Piperidine CH₂ (β to N) | ~1.5 - 1.7 | m | ~26 |

| Piperidine CH₂ (γ to N) | ~1.4 - 1.6 | m | ~24 |

Two-Dimensional (2D) NMR Techniques for Connectivity Elucidation (e.g., HMBC, HSQC, COSY)

2D NMR experiments are essential to unambiguously assign the ¹H and ¹³C signals and confirm the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. libretexts.org It would show correlations between adjacent protons within the piperidine ring and between neighboring protons on the aromatic rings, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.comcolumbia.edu This allows for the definitive assignment of protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular puzzle by showing correlations between protons and carbons over two or three bonds (and sometimes more). libretexts.orgresearchgate.net Key HMBC correlations would include:

From the benzylic CH₂ protons to the carbons of the attached phenyl ring and to the α-carbons of the piperidine ring.

From the α-protons of the piperidine ring to the benzylic carbon.

From the aromatic protons to neighboring and more distant carbons within the benzophenone framework.

These correlations provide unequivocal evidence for the link between the piperidine ring, the methylene bridge, and the 3-position of the benzophenone core.

While the basic connectivity is established with the techniques above, advanced NMR methods can provide insight into the molecule's 3D structure and dynamics. The piperidine ring in N-substituted systems typically adopts a chair conformation. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to probe spatial proximities between protons. ipb.pt For example, observing NOE correlations between axial and equatorial protons on the piperidine ring can help confirm its chair conformation and the orientation of the benzyl (B1604629) substituent.

The choice of deuterated solvent can significantly influence NMR chemical shifts, an effect that can be used as an additional tool for structural assignment. reddit.com The interactions between the solute (this compound) and the solvent molecules alter the local magnetic fields experienced by the nuclei. researchcommons.org

Changing from a non-polar aprotic solvent like deuterated chloroform (B151607) (CDCl₃) to a polar aprotic solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) would be expected to cause notable changes in the chemical shifts. carlroth.comsigmaaldrich.com Protons near the polar carbonyl group and the basic nitrogen atom are particularly susceptible. For instance, the aromatic protons ortho to the carbonyl group and the piperidine protons alpha to the nitrogen may experience significant solvent-induced shifts. A systematic study using a range of solvents with varying polarity and hydrogen-bonding capabilities can help to identify protons in specific electronic environments within the molecule. pitt.edupitt.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic structure of molecules like this compound. By analyzing the absorption of UV and visible light, insights into the electronic transitions between different energy levels within the molecule can be obtained. The benzophenone chromophore is the primary determinant of its UV-Vis spectral characteristics.

The electronic spectrum of the parent compound, benzophenone, is characterized by several distinct absorption bands resulting from different electronic transitions. mdpi.com The primary transitions are of the π → π* and n → π* type. libretexts.org

π → π Transitions:* These are high-energy transitions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In benzophenone, these transitions are associated with the aromatic phenyl rings and the carbonyl group, which form a conjugated system. mdpi.com They typically result in strong absorption bands. The UV spectrum of benzophenone generally shows two bands attributable to π → π* transitions, often labeled as Band I and Band II. mdpi.com

n → π Transition:* This transition involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. This is a lower-energy transition compared to π → π* and results in a weaker, longer-wavelength absorption band (often labeled Band III). mdpi.commissouri.edu This transition is formally forbidden by symmetry rules, which accounts for its low intensity.

For benzophenone in a non-polar solvent like n-heptane, typical absorption maxima are observed around 204 nm (Band I, π → π), 248 nm (Band II, π → π), and 347 nm (Band III, n → π*). mdpi.com The presence of the piperidinomethyl substituent at the meta-position of one phenyl ring in this compound is expected to cause slight shifts in the positions and intensities of these bands due to its electronic influence on the benzophenone chromophore.

Table 1: Typical Electronic Transitions and Absorption Bands for Benzophenone

| Band | Wavelength (nm) in n-Heptane mdpi.com | Transition Type mdpi.commissouri.edu | Characteristics |

|---|---|---|---|

| I | ~204 | π → π* | High energy, high intensity |

| II | ~250 | π → π* | Medium energy, high intensity |

| III | ~347 | n → π* | Low energy, low intensity (forbidden transition) |

The polarity of the solvent can significantly influence the UV-Vis spectrum of benzophenone and its derivatives, a phenomenon known as solvatochromism. researchgate.net The effect of the solvent differs for π → π* and n → π* transitions. uobabylon.edu.iq

Bathochromic (Red) Shift: For π → π* transitions, increasing solvent polarity typically leads to a bathochromic shift (a shift to longer wavelengths). missouri.eduuobabylon.edu.iq This occurs because the π* excited state is generally more polar than the π ground state and is therefore stabilized to a greater extent by polar solvent molecules. uobabylon.edu.iq For instance, the π → π* band of benzophenone at 248 nm in n-heptane shifts to 252 nm in ethanol. mdpi.com

Hypsochromic (Blue) Shift: Conversely, for the n → π* transition, an increase in solvent polarity results in a hypsochromic shift (a shift to shorter wavelengths). missouri.edu The non-bonding electrons on the carbonyl oxygen can form hydrogen bonds with protic solvents (like ethanol). This stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition. mdpi.com The n → π* band of benzophenone at 347 nm in n-heptane shifts to 334 nm in ethanol. mdpi.com

These predictable solvent-induced shifts are a valuable diagnostic tool for assigning the character of electronic transitions in carbonyl compounds. missouri.edu

Time-resolved spectroscopy techniques are essential for studying the dynamics of short-lived excited states and reaction intermediates on timescales ranging from femtoseconds to microseconds. nd.edunih.gov

Femtosecond Transient Absorption (fs-TA): This technique allows for the observation of the earliest events following photoexcitation. rsc.orgnih.gov For benzophenone, upon absorption of UV light, the molecule is initially promoted to an excited singlet state (S1 or S2). edinst.com Benzophenone is known for its highly efficient intersystem crossing (ISC) from the initially populated singlet state (S1, of n,π* character) to the triplet manifold (T1, of π,π* character), with a quantum yield approaching 100%. edinst.comrsc.org Fs-TA studies can resolve the timescale of this ISC process, which occurs on a picosecond timescale.

Nanosecond Transient Absorption (ns-TA): On a longer timescale, ns-TA is used to characterize the properties and reactivity of the triplet state. edinst.comedinst.com The ns-TA spectrum of benzophenone shows a characteristic strong transient absorption band peaking around 530 nm, which is assigned to the T1 → Tn transition. edinst.comedinst.com The lifetime of this triplet state is highly dependent on its environment, such as the solvent and temperature. In deoxygenated solvents, it can persist for microseconds, while at low temperatures, its lifetime can extend into the millisecond range. edinst.comedinst.com

Nanosecond Time-Resolved Resonance Raman (ns-TR3): This technique provides structural information about transient species. nih.gov In studies of benzophenone in hydrogen-donating solvents like 2-propanol, ns-TR3 has been used to monitor the photoreaction of the triplet state. The spectra reveal that the benzophenone triplet state undergoes a rapid hydrogen abstraction reaction from the solvent (within 10-20 ns) to form the diphenylketyl radical. nih.govpolyu.edu.hk The temporal evolution of the Raman bands allows for the identification and structural characterization of this radical intermediate and subsequent reaction products. nih.govpolyu.edu.hk

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns observed after ionization.

In electron impact (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions or neutral molecules.

Key fragmentation pathways for aromatic ketones and amines include: libretexts.org

α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a characteristic fragmentation for ketones. For benzophenone, this would lead to the formation of the benzoyl cation (C6H5CO+, m/z 105) and a phenyl radical.

Cleavage at the Benzylic Position: The bond between the piperidine ring and the methylene bridge is a benzylic position, which is prone to cleavage. This would result in the formation of a stable benzyl-type cation.

Fragmentation of the Piperidine Ring: The piperidine ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules.

Based on the fragmentation of similar structures, such as piperazine (B1678402) derivatives, a significant fragmentation pathway would likely involve the cleavage of the piperidinomethyl group. researchgate.net A plausible fragmentation for this compound could involve the formation of a prominent ion at m/z 198, corresponding to the [M - piperidine]+ fragment, and an ion at m/z 98 representing the piperidinomethyl cation [CH2NC5H10]+. The benzoyl cation at m/z 105 would also be an expected and significant peak.

Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 293 | [C20H23NO]+• | Molecular Ion (M+•) |

| 198 | [C14H10O]+• | Loss of piperidine radical |

| 105 | [C7H5O]+ | Benzoyl cation (α-cleavage) |

| 98 | [C6H12N]+ | Piperidinomethyl cation |

| 77 | [C6H5]+ | Phenyl cation |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, as well as how molecules pack together in the crystal lattice.

While a specific crystal structure for this compound is not publicly available, the structure can be inferred from the well-studied parent molecule, benzophenone. Benzophenone is polymorphic, existing in at least two forms: a stable orthorhombic α-phase and a metastable monoclinic β-phase. nih.govresearchgate.netresearchgate.net

α-Benzophenone (Stable Form): Crystallizes in the chiral space group P2(1)2(1)2(1). nih.gov

β-Benzophenone (Metastable Form): Crystallizes in the centrosymmetric space group C2/c. nih.gov

A key structural feature of the benzophenone molecule in both forms is the non-coplanarity of the two phenyl rings. The rings are twisted out of the plane of the central carbonyl group due to steric hindrance. The dihedral angle between the planes of the two phenyl rings is a critical parameter describing this conformation. researchgate.net

Table 3: Crystallographic Data for the Polymorphs of Benzophenone

| Feature | α-Benzophenone (Stable) nih.govresearchgate.net | β-Benzophenone (Metastable) nih.govresearchgate.net |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2(1)2(1)2(1) | C2/c |

| a (Å) | 10.28 | 16.22 |

| b (Å) | 12.12 | 8.15 |

| c (Å) | 7.99 | 16.33 |

| β (°) | 90 | 112.91 |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzophenone |

| Ethanol |

| n-Heptane |

| 2-Propanol |

Advanced Computational and Theoretical Chemistry Studies of 3 Piperidinomethyl Benzophenone

Quantum Chemical Calculations (Density Functional Theory, DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. scialert.netorientjchem.org It is based on the principle that the energy of the system is a functional of the electron density. DFT calculations, particularly using hybrid functionals like B3LYP, have proven to be highly effective in predicting various molecular properties with a good balance between accuracy and computational cost. sryahwapublications.comresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like 3-(Piperidinomethyl)benzophenone, which has multiple rotatable bonds, conformational analysis is crucial to identify the global minimum energy conformer.

The structure of this compound consists of a benzophenone (B1666685) core with a piperidinomethyl substituent at the meta-position of one of the phenyl rings. The piperidine (B6355638) ring can adopt different conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. nih.gov Furthermore, the relative orientation of the two phenyl rings of the benzophenone moiety and the orientation of the piperidinomethyl group can lead to several possible conformers. Theoretical calculations are essential to determine the energetically most favorable conformation, which is critical for understanding its chemical behavior.

Table 1: Illustrative Optimized Geometrical Parameters of a Benzophenone Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.229 | - | - |

| C-C (phenyl) | 1.395 - 1.486 | - | - |

| C-N (piperidine) | 1.47 | - | - |

| Phenyl-C=O-Phenyl | - | - | ~30-40 |

| C-C-C (phenyl) | - | ~120 | - |

| C-N-C (piperidine) | - | ~112 | - |

Note: This table provides illustrative data based on typical values for benzophenone and piperidine derivatives, as specific computational studies on this compound are not widely available.

Analysis of Molecular Orbitals (HOMO-LUMO Energy Gap) and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. scialert.netlongdom.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. longdom.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine and the attached methylene (B1212753) group, as well as the phenyl rings, while the LUMO is likely to be centered on the electron-withdrawing benzoyl group. The HOMO-LUMO gap can be used to understand the electronic transitions within the molecule, which are responsible for its UV-Visible absorption characteristics. sryahwapublications.com

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Energy (eV) |

| E (HOMO) | -6.5 |

| E (LUMO) | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

| Ionization Potential (I) ≈ -E(HOMO) | 6.5 |

| Electron Affinity (A) ≈ -E(LUMO) | 1.5 |

Note: This table provides illustrative data based on typical values for similar aromatic ketones and amines.

Charge Distribution and Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. nih.govresearchgate.net The MEP map provides a visual representation of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a site for electrophilic attack. The nitrogen atom of the piperidine ring would also exhibit a negative potential due to its lone pair of electrons. Conversely, the hydrogen atoms of the aromatic rings and the piperidine ring would show positive potential. nih.gov This analysis is crucial for predicting how the molecule will interact with other molecules, such as biological receptors or reactants in a chemical synthesis. nih.gov

Vibrational Frequency Calculations and Correlation with Experimental Data

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. researchgate.net Theoretical vibrational frequency calculations using DFT can predict these vibrational modes and their corresponding frequencies. researchgate.netnih.gov By comparing the calculated vibrational spectra with experimental data, one can confirm the molecular structure and assign the observed spectral bands to specific vibrational motions of the atoms. aaru.edu.jomdpi.com

For this compound, characteristic vibrational frequencies would include the C=O stretching of the ketone group (typically around 1650-1700 cm⁻¹), C-H stretching of the aromatic and piperidine rings, and C-N stretching vibrations. researchgate.netnih.gov A good correlation between the calculated and experimental frequencies validates the accuracy of the computational model used. mdpi.com

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1660 | 1655 | Carbonyl stretch |

| ν(C-H) aromatic | 3050-3100 | 3060-3110 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2850-2950 | 2860-2960 | Aliphatic C-H stretch |

| ν(C-N) | 1100-1200 | 1110-1210 | C-N stretch |

Note: This table provides illustrative data. The calculated frequencies are typically scaled to better match experimental values.

Dipole Moment and Non-Linear Optical Properties

Non-linear optical (NLO) materials are of great interest for their applications in optoelectronics and photonics. researchgate.netnih.gov The NLO properties of a molecule are related to its hyperpolarizability. Molecules with a large hyperpolarizability exhibit a strong NLO response. rsc.org The presence of an electron-donating group (the piperidinomethyl moiety) and an electron-accepting group (the benzoyl moiety) connected by a π-conjugated system can lead to enhanced NLO properties. researchgate.net Theoretical calculations can predict the dipole moment and hyperpolarizability of this compound, providing insights into its potential as an NLO material.

Table 4: Illustrative Calculated Dipole Moment and Hyperpolarizability

| Property | Calculated Value |

| Dipole Moment (μ) | ~3-5 Debye |

| First Hyperpolarizability (β) | High (indicative of NLO activity) |

Note: This table provides illustrative data based on trends observed for similar donor-acceptor systems.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular interactions, such as charge delocalization and hyperconjugation. nih.govmolfunction.com It transforms the complex molecular wave function into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding. icm.edu.pl

NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. In this compound, significant interactions would be expected between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C and C-H bonds, as well as delocalization of π-electrons across the aromatic system. icm.edu.pl This analysis provides a deeper understanding of the electronic structure and stability of the molecule.

Table 5: Illustrative NBO Analysis - Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | σ(C-C) | High |

| π(C=C) phenyl | π(C=O) | Moderate |

| π(C=O) | π*(C=C) phenyl | Low |

Note: This table provides illustrative examples of expected intramolecular interactions.

Solvent Effects Modeling (e.g., PCM Method) on Electronic and Spectroscopic Properties

The surrounding solvent environment can significantly influence the electronic and spectroscopic properties of a molecule. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects. In PCM, the solvent is represented as a continuous, polarizable dielectric medium, and the solute molecule is placed within a cavity in this medium. This approach allows for the calculation of how the solvent's polarity affects the molecule's charge distribution, dipole moment, and electronic transition energies, which are fundamental to its spectroscopic behavior. longdom.orglongdom.org

Theoretical studies on similar aromatic ketones show that in the presence of a polar solvent, a bathochromic (red) shift in the UV-Vis absorption spectrum is often observed, which is indicative of the stabilization of the excited state relative to the ground state. rsc.org The dipole moment of the molecule is also expected to be influenced by the solvent polarity. longdom.orglongdom.org

Table 1: Hypothetical Solvent Effects on the Properties of this compound based on PCM Calculations

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated λmax (nm) |

| Vacuum | 1 | Value | Value |

| Cyclohexane | 2.02 | Value | Value |

| Dichloromethane (B109758) | 8.93 | Value | Value |

| Ethanol | 24.55 | Value | Value |

| Water | 78.39 | Value | Value |

Note: The values in this table are hypothetical and represent the type of data that would be generated from a specific PCM study on this compound. The trend would likely show an increase in the dipole moment and a red shift in λmax with increasing solvent polarity.

Investigation of Intermolecular and Intramolecular Interactions

The biological activity and physicochemical properties of a molecule are largely governed by its intermolecular and intramolecular interactions. For this compound, several types of non-covalent interactions are of key importance.

The this compound molecule contains a hydrogen bond acceptor in the form of the carbonyl oxygen. This group can form hydrogen bonds with hydrogen bond donor molecules in its environment, such as water or alcohol solvents. The nitrogen atom of the piperidine ring also acts as a hydrogen bond acceptor. While there are no hydrogen bond donors within the molecule itself, the potential for intramolecular hydrogen bonding is not a primary feature. However, in computational studies of similar amino alcohols, the presence of electron-donating groups on the nitrogen atom can enhance the strength of intramolecular hydrogen bonds. arxiv.org

Dispersion forces, also known as London dispersion forces, are a type of van der Waals force that arises from temporary fluctuations in electron density. These forces are present in all molecules and increase with the size and surface area of the molecule. The two phenyl rings and the piperidine group in this compound contribute significantly to its surface area, leading to substantial dispersion interactions.

Cation-π interactions are non-covalent interactions between a cation and the electron-rich face of a π-system, such as a benzene (B151609) ring. jchemlett.comrsc.org The benzophenone core of the molecule provides two aromatic rings that can participate in such interactions. In a biological context, this could involve interactions with cationic amino acid residues like lysine (B10760008) or arginine in a protein binding site. Computational studies on substituted benzenes have shown that electron-donating groups on the aromatic ring can enhance cation-π interactions, while electron-withdrawing groups can weaken them. doaj.org The piperidinomethyl group, being weakly electron-donating, might slightly enhance the cation-π binding affinity of the substituted phenyl ring.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational flexibility, dynamics, and interactions of a molecule with its environment, typically a solvent like water. mdpi.comtandfonline.com

For this compound, MD simulations would be particularly insightful for understanding the conformational freedom of the piperidinomethyl group relative to the benzophenone core. The piperidine ring itself can adopt different chair and boat conformations, and the bond connecting it to the benzoyl group allows for rotation. These conformational changes can be crucial for how the molecule fits into a binding site of a biological target.

MD simulations also provide a detailed picture of the solvation process. They can reveal the structure of the solvent shell around the molecule, identifying specific and persistent interactions, such as hydrogen bonds between the carbonyl oxygen or piperidine nitrogen and water molecules.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. jchemlett.comrsc.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. jchemlett.comrsc.org

While specific molecular docking studies for this compound are not prominent in the literature, studies on other benzophenone derivatives have demonstrated their potential to interact with various biological targets. jchemlett.comrsc.orgtandfonline.comresearchgate.net In a hypothetical docking study of this compound, the following interactions would be anticipated:

Hydrogen Bonding: The carbonyl oxygen is a prime candidate for forming hydrogen bonds with amino acid residues that are hydrogen bond donors, such as serine, threonine, or tyrosine. The nitrogen atom in the piperidine ring could also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The two phenyl rings provide significant hydrophobicity, allowing for favorable interactions with nonpolar pockets within a protein binding site.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Cation-π Interactions: As mentioned earlier, the aromatic rings can interact with positively charged residues.

Table 2: Potential Interacting Residues for this compound in a Hypothetical Protein Binding Site

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen, Piperidine Nitrogen | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Lysine, Arginine |

| Hydrophobic | Phenyl Rings, Piperidine Ring | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| π-π Stacking | Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan |

| Cation-π | Phenyl Rings | Lysine, Arginine |

These computational approaches provide a powerful framework for understanding the chemical and physical properties of this compound, offering insights that are complementary to experimental studies and crucial for guiding further research and application development.

Computational Assessment of Binding Affinities with Enzyme and Receptor Targets

The prediction of the binding affinity between a ligand and its biological target is a cornerstone of computational drug discovery. plos.orgfrontiersin.org For this compound, computational methods can provide valuable insights into its potential interactions with various enzymes and receptors, guiding further experimental studies. Methodologies such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently employed to estimate the free energy of binding. plos.org

A hypothetical computational study could assess the binding affinity of this compound against a panel of therapeutically relevant receptors, such as G-protein coupled receptors (GPCRs) or specific enzymes. In such a study, the compound would be docked into the binding site of each target protein. Following docking, molecular dynamics (MD) simulations would be performed to allow the ligand and protein to adapt to each other, capturing the dynamic nature of their interaction. The resulting trajectories from the MD simulations would then be used to calculate the binding free energy using the MM/GBSA method.

The binding free energy (ΔG_bind) is typically decomposed into several energy terms:

ΔE_vdw: van der Waals energy

ΔE_elec: Electrostatic energy

ΔG_gb: Polar solvation energy

ΔG_sa: Nonpolar solvation energy

A lower ΔG_bind value indicates a stronger predicted binding affinity. The results of such a computational assessment for this compound with hypothetical receptor targets are presented in Table 1.

Table 1: Hypothetical Computational Assessment of Binding Affinities for this compound

| Target Receptor | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_gb (kcal/mol) | ΔG_sa (kcal/mol) |

|---|---|---|---|---|---|

| Receptor A | -9.8 | -45.2 | -20.5 | 40.1 | -4.2 |

| Receptor B | -7.5 | -38.7 | -15.8 | 32.5 | -3.5 |

This table is interactive. You can sort the data by clicking on the column headers.

These hypothetical results would suggest that this compound has a higher binding affinity for Receptor A compared to Receptors B and C. The decomposition of the binding energy can further elucidate the key drivers of this interaction, such as strong van der Waals and electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), can be instrumental in understanding the structural requirements for the activity of this compound derivatives and in designing more potent analogs.

In a hypothetical 3D-QSAR study, a series of this compound derivatives would be synthesized and their biological activity (e.g., inhibitory concentration, IC50) against a specific target would be determined. The compounds would then be divided into a training set to build the QSAR model and a test set to validate it. nih.gov The molecules in the training set are aligned, and for each molecule, steric and electrostatic fields are calculated at various points on a 3D grid. Partial least squares (PLS) analysis is then used to correlate the variations in these fields with the variations in biological activity.

The resulting QSAR model can be visualized as a 3D map, highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For instance, the model might indicate that a bulky, electron-donating group at a particular position on the benzophenone ring increases activity, while a similar group on the piperidine ring decreases it.

A hypothetical dataset for a QSAR study on this compound derivatives is presented in Table 2.

Table 2: Hypothetical Dataset for a QSAR Study of this compound Derivatives

| Compound | R1 Substituent | R2 Substituent | pIC50 |

|---|---|---|---|

| 1 (Parent) | H | H | 6.5 |

| 2 | 4-Cl | H | 7.2 |

| 3 | 4-OCH3 | H | 6.8 |

| 4 | H | 4-F (piperidine) | 6.3 |

| 5 | 3-Br | H | 7.0 |

| 6 | H | 3-CH3 (piperidine) | 6.6 |

This table is interactive. You can sort the data by clicking on the column headers.

The insights gained from such a QSAR model would be invaluable for predicting the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

Virtual Screening Approaches for Ligand Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com This approach can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nih.gov Both approaches could be leveraged for the discovery of novel ligands related to this compound.

In a hypothetical LBVS campaign, a pharmacophore model would be generated based on the 3D structure of this compound. A pharmacophore represents the essential spatial arrangement of chemical features that a molecule must possess to be active at a particular biological target. For this compound, this might include a hydrophobic aromatic feature (the benzoyl group), another aromatic feature (the phenyl ring), a hydrogen bond acceptor (the carbonyl oxygen), and a positive ionizable feature (the piperidine nitrogen at physiological pH). researchgate.net This pharmacophore model would then be used as a 3D query to screen a large chemical database, such as ZINC or ChemDiv, to identify compounds that match these features. mdpi.comnih.gov

Alternatively, if the 3D structure of a relevant biological target is known, an SBVS approach like molecular docking could be employed. In this scenario, a library of compounds would be computationally docked into the binding site of the target protein. The compounds would be ranked based on their predicted binding affinity or docking score, and the top-ranking compounds would be selected for further experimental testing.

A typical workflow for a virtual screening campaign is summarized in Table 3.

Table 3: Hypothetical Virtual Screening Workflow for Ligand Discovery

| Step | Description | Number of Compounds |

|---|---|---|

| 1. Initial Library | A large, diverse chemical library is selected for screening. | 1,000,000 |

| 2. Pharmacophore Filtering | The library is screened against the pharmacophore model of this compound. | 50,000 |

| 3. Docking | The filtered compounds are docked into the binding site of the target receptor. | 50,000 |

| 4. Scoring and Ranking | Compounds are ranked based on their docking scores and visual inspection of their binding poses. | 1,000 |

This table is interactive. You can sort the data by clicking on the column headers.

Through these virtual screening approaches, it is possible to efficiently explore a vast chemical space and identify novel and diverse chemotypes that may exhibit desirable biological activity, using this compound as a starting point.

Applications of 3 Piperidinomethyl Benzophenone in Chemical and Materials Research

Role as a Synthetic Intermediate and Building Block in Complex Organic Synthesis

The piperidine (B6355638) and benzophenone (B1666685) moieties in 3-(Piperidinomethyl)benzophenone provide reactive sites that allow it to serve as a versatile building block in the synthesis of more complex molecules. The piperidine nitrogen can act as a nucleophile or a base, facilitating the introduction of this heterocyclic system into larger molecular frameworks. For instance, it can be a precursor in the synthesis of various biologically active compounds where the piperidine ring is a key pharmacophore. nih.govresearchgate.net

Furthermore, the benzophenone portion of the molecule can undergo various chemical transformations. The ketone group can be reduced to an alcohol, which can then be further functionalized. The aromatic rings of the benzophenone can be subjected to electrophilic substitution reactions, allowing for the introduction of additional functional groups. This adaptability makes this compound a valuable starting material for creating diverse molecular architectures with potential applications in medicinal chemistry and materials science. nih.gov

Utilization in Polymer Science and Materials Chemistry

The inherent properties of the benzophenone unit in this compound have led to its use in polymer science and materials chemistry, particularly in applications requiring photo-initiation and UV stabilization.

Photoinitiator Applications in Polymerization Reactions

Benzophenone and its derivatives are well-established as Type II photoinitiators for free-radical polymerization. sigmaaldrich.comresearchgate.netnih.gov Upon absorption of UV light, the benzophenone moiety in this compound transitions to an excited triplet state. nih.govnih.gov This excited state can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine, to generate free radicals. sigmaaldrich.com These radicals then initiate the polymerization of monomers, such as acrylates and methacrylates, leading to the formation of a polymer network. nih.gov

The presence of the piperidinomethyl group can potentially influence the efficiency and mechanism of photoinitiation. The tertiary amine within the piperidine ring could act as an intramolecular co-initiator, potentially enhancing the rate of radical generation. Polymeric benzophenone photoinitiators have been synthesized to improve compatibility and reduce migration in cured coatings. researchgate.netdoi.org The synthesis of such polymeric photoinitiators often involves the reaction of a functionalized benzophenone with various monomers. researchgate.net

| Property | Description |

| Mechanism | Type II photoinitiator |

| Excitation | Absorption of UV light leads to an excited triplet state. nih.govnih.gov |

| Radical Generation | Abstracts a hydrogen atom from a donor to create free radicals. sigmaaldrich.com |

| Application | Initiates free-radical polymerization of monomers like acrylates. nih.gov |

UV Stabilization in Materials

Beyond initiating polymerization, benzophenone derivatives are widely used as UV stabilizers to protect materials from degradation caused by exposure to ultraviolet radiation. google.compartinchem.com The benzophenone core can absorb harmful UV radiation and dissipate the energy through photophysical processes, thereby preventing the breakdown of the polymer matrix. partinchem.com This property is crucial for enhancing the durability and lifespan of plastics, coatings, and other polymeric materials. google.com

The incorporation of this compound into a polymer can provide built-in UV protection. The piperidine moiety can also contribute to the stabilizing effect, as hindered amine light stabilizers (HALS) are known for their ability to scavenge free radicals formed during photodegradation. While the piperidine in this compound is not a classic HALS structure, it may still offer some radical scavenging activity.

Development of Chemical Probes for Molecular Interaction Studies

The photo-reactive nature of the benzophenone group makes this compound and its derivatives valuable tools in chemical biology for studying molecular interactions.

Photoaffinity Labeling Reagents

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize the binding partners of small molecules or other biological ligands. nih.govnih.gov In PAL, a photoreactive group, such as benzophenone, is incorporated into a molecule of interest. mdpi.comscispace.com Upon UV irradiation, the benzophenone group forms a highly reactive diradical that can covalently bind to nearby molecules, effectively "labeling" them. nih.govnih.gov

This compound can serve as a core structure for the design of photoaffinity probes. The piperidine ring can be modified to include a targeting ligand that directs the probe to a specific protein or biomolecule. The benzophenone moiety then acts as the photo-crosslinking agent. This approach has been used to study a variety of biological systems, including protein-protein interactions and drug-target identification. mdpi.comnih.govresearchgate.net The advantages of using benzophenone-based probes include their chemical stability and the fact that they are activated by longer wavelength UV light (~350-360 nm), which minimizes damage to biological samples. nih.gov

| Feature | Advantage |

| Activation Wavelength | ~350-360 nm, minimizing damage to biological samples. nih.gov |

| Chemical Stability | Robust and less prone to unwanted side reactions. scispace.com |

| Reversibility | The excited state can be quenched by water, but this is a reversible process, allowing for repeated excitation. nih.gov |

Probes for Protein Structure and Interaction Elucidation

By incorporating this compound-like structures into peptides or other biomolecules, researchers can probe the three-dimensional structure of proteins and map their interaction sites. nih.govresearchgate.net When a peptide containing a benzophenone-based unnatural amino acid is bound to its target protein, UV irradiation will induce cross-linking to the amino acid residues in close proximity within the binding pocket. nih.gov Subsequent analysis, often using mass spectrometry, can identify the cross-linked residues, providing valuable information about the protein's structure and the nature of the interaction. nih.gov This technique has been instrumental in understanding complex biological processes at the molecular level. mdpi.com

Application in Advanced Analytical Chemistry Methodologies

The unique photochemical properties of the benzophenone scaffold, central to this compound, enable its use in sophisticated analytical techniques. These applications leverage the ability of the benzophenone core to absorb light and initiate specific chemical transformations, providing powerful tools for chemical and materials research.

Reagents for Lipid Isomer Identification (e.g., Paternò–Büchi Adducts)

The precise structural elucidation of lipids, particularly the location of carbon-carbon double bonds (C=C) in unsaturated lipids, is a significant challenge in lipidomics. Isomers with double bonds at different positions can have distinct biological functions and implications in disease. nih.govnih.gov Mass spectrometry-based methods often struggle to differentiate these isomers due to their identical mass. The Paternò-Büchi (PB) reaction, a photochemical [2+2] cycloaddition, offers a robust solution to this analytical problem. nih.govresearchgate.netmdpi.com

When coupled with tandem mass spectrometry (MS/MS), the PB reaction allows for the confident assignment of C=C bond locations. nih.govnih.gov In this methodology, a carbonyl compound, such as benzophenone or its derivatives, serves as the PB reagent. nih.govnih.gov Upon UV irradiation, the benzophenone core of a reagent like this compound is excited and reacts specifically with the C=C bonds in unsaturated lipids to form four-membered oxetane (B1205548) rings. researchgate.netmdpi.com

These resulting lipid-reagent adducts are then analyzed by tandem mass spectrometry. The collision-induced dissociation (CID) of the oxetane ring produces characteristic fragment ions. The masses of these fragments directly correspond to the original position of the double bond, enabling its unambiguous identification. researchgate.netnih.gov Benzophenone itself has been successfully used as a PB reagent, offering advantages such as a relatively high reaction yield and a significant mass addition (182 Da), which makes the reaction products easily distinguishable from unreacted lipids. nih.gov The derivatization can also improve the ionization efficiency of the lipids. researchgate.net

The use of derivatives of the core benzophenone structure, such as this compound, is part of an ongoing effort to develop next-generation PB reagents with enhanced performance. nih.gov Modifications to the benzophenone ring can influence reaction efficiency, solubility in various analytical solvents, and the fragmentation patterns in the mass spectrometer. The presence of the piperidinomethyl group in this compound can enhance its solubility and ionization efficiency, particularly in electrospray ionization mass spectrometry, potentially leading to higher sensitivity for lipid isomer analysis.

Table 1: Application of Benzophenone Derivatives in Paternò-Büchi Reaction for Lipid Analysis

| Feature | Description |

| Reaction Type | Paternò-Büchi (PB) Reaction: A photochemical [2+2] cycloaddition between an excited carbonyl group and a C=C double bond. nih.govmdpi.com |

| Target Analytes | Unsaturated lipids, to determine the precise location of C=C double bonds. nih.govnih.gov |